Ethyl 2-chloroiminoacetate hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
139549-54-5 |
|---|---|
Molecular Formula |
C4H7Cl2NO2 |
Molecular Weight |
172.01 g/mol |
IUPAC Name |
ethyl 2-chloroiminoacetate;hydrochloride |
InChI |
InChI=1S/C4H6ClNO2.ClH/c1-2-8-4(7)3-6-5;/h3H,2H2,1H3;1H |
InChI Key |
ZUFRMSBITNIVJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=NCl.Cl |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of Ethyl 2 Chloroiminoacetate Hydrochloride
Classical Synthetic Routes to Ethyl 2-chloroiminoacetate Hydrochloride
Classical approaches to the synthesis of this target compound rely on well-established reactions, primarily involving the transformation of ethyl glyoxylate (B1226380) derivatives or the direct halogenation of a pre-formed imino ester.
A plausible synthetic pathway to this compound can be envisioned starting from ethyl glyoxylate or its synthetic equivalents. This route typically involves the initial formation of an N-substituted intermediate, such as an oxime, which is then further functionalized.
A key intermediate that can be prepared from precursors related to ethyl glyoxylate is ethyl 2-(hydroxyimino)acetate, also known as ethyl glyoxylate oxime. The synthesis of analogous hydroxyimino esters is well-documented. For instance, ethyl 2-hydroxyimino-2-cyanoacetate can be synthesized from ethyl cyanoacetate (B8463686) by reaction with sodium nitrite (B80452) in acetic acid, yielding the product in high yield. prepchem.com Similarly, ethyl 2-hydroxyiminoacetoacetate is prepared by treating ethyl acetoacetate (B1235776) with sodium nitrite in glacial acetic acid. prepchem.com A general scheme for this oximation is presented below.
Table 1: Representative Conditions for Oximation of β-Keto Esters and Related Compounds
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl acetoacetate | Sodium nitrite | Acetic Acid / Water | 0 - 15 | 96 | prepchem.com |
| Ethyl cyanoacetate | Sodium nitrite | Acetic Acid / Water | Room Temp. | 87 | prepchem.com |
Once the oxime (ethyl 2-(hydroxyimino)acetate) is formed, its conversion to this compound would require a two-step transformation: reduction of the N-hydroxyl group to an N-H imine, followed by N-chlorination. This multi-step process from the oxime presents significant synthetic challenges, making alternative routes more common. A related chloro-oxime, (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate, can be synthesized from glycine (B1666218) ethyl ester hydrochloride and sodium nitrite in the presence of hydrochloric acid, achieving a 76% yield. chemicalbook.com However, this compound is an isomer of the target structure's oxime and not the target itself.
A more direct classical approach involves the formation of the parent imino ester, ethyl 2-iminoacetate hydrochloride, followed by its N-halogenation.
The precursor, an alkyl iminoacetate (B1260909) hydrochloride, is classically synthesized via the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction involves treating a nitrile with an alcohol in the presence of anhydrous hydrogen chloride gas. jk-sci.com The reaction proceeds through the formation of a highly electrophilic nitrilium ion, which is then attacked by the alcohol. d-nb.info For the synthesis of ethyl 2-iminoacetate hydrochloride, the theoretical precursor would be ethyl cyanoformate, although this specific substrate is not commonly reported. Pinner salts are often thermodynamically unstable and require low temperatures to prevent rearrangement. jk-sci.com
Once the ethyl 2-iminoacetate hydrochloride salt is obtained, the final step is the chlorination of the nitrogen atom. Classical methods for N-chlorination often employ reagents that can deliver an electrophilic chlorine atom ("Cl+").
Table 2: Classical Reagents for N-Chlorination
| Reagent | Formula | Key Characteristics |
|---|---|---|
| Hypochlorous acid | HOCl | Typically used in aqueous solutions; reaction rates can be pH-dependent. nih.gov |
| tert-Butyl hypochlorite | (CH₃)₃COCl | A versatile N-chlorinating agent for various amines. dntb.gov.ua |
The reaction would involve the treatment of the imino ester salt with a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), to yield the final product. The reactivity of the imine nitrogen is crucial for the success of this step.
Modern and Advanced Synthetic Strategies for this compound
Modern synthetic methods aim to improve upon classical routes by introducing catalytic processes and employing principles of green and sustainable chemistry to enhance efficiency, safety, and environmental compatibility.
The application of catalysis to the synthesis of this compound is an area of potential development. While direct catalytic N-chlorination of α-imino esters is not extensively documented, catalytic methods are widely used for other transformations of this class of compounds. For example, copper(I) complexes have been successfully used to catalyze the asymmetric alkylation of α-imino esters, indicating that the imino ester moiety can be activated through coordination to a metal center. nih.govresearchgate.net
A potential catalytic approach for the final N-chlorination step could involve the use of a Lewis acid to activate the chlorinating agent. It is known that the halogenation of less reactive aromatic rings with N-chlorosuccinimide (NCS) can be facilitated by acid catalysis. commonorganicchemistry.com A similar principle could be applied to activate NCS or another N-chloro source towards the imine nitrogen.
Furthermore, scandium triflate (Sc(OTf)₃) has been reported as an effective catalyst for the formation of N-unprotected ketimines, which can then be N-chlorinated in a one-pot process using reagents like trichloroisocyanuric acid (TCCA). acs.org This suggests a possible modern one-pot strategy starting from a ketone or aldehyde equivalent, where the catalyst facilitates both the imine formation and subsequent chlorination.
Green chemistry principles focus on reducing hazards and waste in chemical production. In the context of synthesizing this compound, these principles can be applied primarily to the halogenation step.
A key aspect of a greener approach is the replacement of hazardous chlorinating agents, such as chlorine gas, with safer, solid, and stable alternatives. researchgate.net Reagents like N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) are advantageous in this regard as they are easier to handle and store. dntb.gov.uaacs.org
Table 3: Comparison of Chlorinating Agents from a Green Chemistry Perspective
| Reagent | Form | Advantages | Disadvantages |
|---|---|---|---|
| Chlorine (Cl₂) | Gas | Highly reactive, inexpensive | Toxic, corrosive, difficult to handle |
| Sodium Hypochlorite (NaOCl) | Aqueous Solution | Inexpensive, readily available | Often requires acidic conditions, generates salt waste |
| N-Chlorosuccinimide (NCS) | Solid | Stable, easy to handle, selective | Higher cost, generates succinimide (B58015) byproduct |
Another green chemistry strategy involves the use of environmentally benign solvents. Research into related chlorination reactions has demonstrated the feasibility of using aqueous media, which avoids the use of volatile organic compounds (VOCs). isca.me The development of a synthetic route in water or other sustainable solvents would significantly improve the environmental profile of the synthesis.
Finally, continuous-flow processing offers a safer and more efficient way to handle potentially unstable intermediates like N-chloroamines. nih.gov By generating and immediately reacting the chlorinated species in a flow reactor, the risks associated with isolating and storing such compounds are minimized, aligning with the principles of inherent safety in green chemistry. nih.gov
Reactivity and Mechanistic Investigations of Ethyl 2 Chloroiminoacetate Hydrochloride Transformations
Nucleophilic Addition Reactions Involving Ethyl 2-chloroiminoacetate Hydrochloride
The carbon-nitrogen double bond in ethyl 2-chloroiminoacetate is polarized, rendering the imine carbon electrophilic and susceptible to attack by various nucleophiles. This reactivity is central to its utility in synthesizing more complex molecular architectures.
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that readily react with electrophilic centers. libretexts.orglibretexts.org Their interaction with this compound is expected to proceed via nucleophilic addition to the C=N double bond.
The general mechanism involves the attack of the carbanionic carbon of the organometallic reagent on the imino-carbon. libretexts.org This addition would lead to a tetrahedral intermediate. Given the structure of the substrate, two principal pathways can be envisioned. In the De Kimpe aziridine (B145994) synthesis, nucleophilic attack on an α-chloroimine, a class of compounds to which ethyl 2-chloroiminoacetate belongs, can lead to the formation of aziridines. wikipedia.org This pathway involves an initial nucleophilic addition followed by an intramolecular nucleophilic substitution to displace the chloride ion.
Alternatively, the reaction could result in the substitution of the chlorine atom to form a new C-C bond, yielding a substituted ethyl iminoacetate (B1260909) derivative. Subsequent hydrolysis of the imine during aqueous workup would then produce the corresponding α-keto ester. The precise outcome is often dependent on the specific organometallic reagent used, the stoichiometry, and the reaction conditions, such as temperature. nih.gov
| Organometallic Reagent (R-M) | Plausible Intermediate | Final Product (after Hydrolysis) | Potential Byproduct |
|---|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | Ethyl 2-imino-2-methylacetate | Ethyl 2-oxopropanoate | Methyl-substituted aziridine |
| Phenyllithium (C₆H₅Li) | Ethyl 2-imino-2-phenylacetate | Ethyl 2-oxo-2-phenylacetate | Phenyl-substituted aziridine |
| Ethylmagnesium Chloride (CH₃CH₂MgCl) | Ethyl 2-imino-2-ethylacetate | Ethyl 2-oxobutanoate | Ethyl-substituted aziridine |
Amination Reactions of this compound
The reaction of this compound with amines represents a key transformation for introducing nitrogen-based functional groups. Amines, acting as nucleophiles, can attack the electrophilic imine carbon. The reaction pathway is influenced by the nature of the amine (primary, secondary, or ammonia) and the reaction conditions. libretexts.org
With primary or secondary amines, the reaction likely proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the imine carbon, forming a tetrahedral intermediate. Subsequent elimination of hydrogen chloride (HCl) would yield a substituted amidine or a related gem-diamino species. This process, known as reductive amination when coupled with a reduction step, is a powerful method for C-N bond formation. organic-chemistry.orgnih.govmasterorganicchemistry.com The use of N-chloroamines in C-H amination reactions has also been explored, highlighting the reactivity of the N-Cl bond, though the reactivity pattern is different from the substrate . acs.org Nickel-catalyzed amination of aryl chlorides provides an analogous C-N bond formation, although the mechanism is transition-metal mediated. nih.gov
| Amine Reagent | Expected Product Type | Example Product |
|---|---|---|
| Ammonia (NH₃) | Amidine | Ethyl 2-aminoiminoacetate |
| Aniline (C₆H₅NH₂) | N-Aryl Amidine | Ethyl 2-(phenylamino)iminoacetate |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-Dialkyl Amidine | Ethyl 2-(diethylamino)iminoacetate |
Addition of Alcohols and Thiols to this compound
Alcohols and thiols, as oxygen and sulfur nucleophiles, can add to the C=N bond of this compound. pianetachimica.it These reactions are analogous to the formation of hemiacetals and acetals from carbonyl compounds. libretexts.org The addition is typically acid-catalyzed, a condition inherent to the hydrochloride salt of the substrate.
The addition of an alcohol (ROH) to the imine carbon forms a hemiaminal ether intermediate. This can be followed by the elimination of HCl and the addition of a second equivalent of alcohol. However, a more synthetically valuable pathway involves the use of bifunctional nucleophiles like 2-aminoethanol or 2-aminothiol. In these cases, an initial nucleophilic attack by the amino group, followed by intramolecular cyclization involving the hydroxyl or thiol group, can lead to the formation of five-membered heterocyclic rings such as oxazolines and thiazolines, respectively. mdpi.comnih.govresearchgate.net
Thiols (RSH) are generally more nucleophilic than their alcohol counterparts and react readily with imines, often under catalysis, to form N,S-acetals. chemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.com The reaction with ethyl 2-chloroiminoacetate would likely proceed via addition to the imine, followed by elimination of HCl to yield an S-alkylated iminoacetate derivative.
| Reagent | Intermediate | Final Heterocyclic Product |
|---|---|---|
| Ethanolamine (HOCH₂CH₂NH₂) | N-(2-hydroxyethyl) amidine | Ethyl 2-(4,5-dihydrooxazol-2-yl)acetate |
| Cysteamine (HSCH₂CH₂NH₂) | N-(2-mercaptoethyl) amidine | Ethyl 2-(4,5-dihydrothiazol-2-yl)acetate |
| 1,2-Ethanediol (HOCH₂CH₂OH) | Hemiaminal ether | Ethyl 2-(1,3-dioxolan-2-yl)iminoacetate |
Cycloaddition Reactions Initiated by this compound
The unsaturated C=N bond in this compound allows it to participate in cycloaddition reactions, serving as a building block for the synthesis of various heterocyclic systems.
Formal [X+Y] Cycloadditions for Heterocycle Formation with this compound
The C=N bond of the chloroiminoacetate can act as a 2π component (a dipolarophile) in 1,3-dipolar cycloadditions, which are powerful methods for constructing five-membered heterocycles. wikipedia.orgorganic-chemistry.org In these [3+2] cycloadditions, a 1,3-dipole reacts with a dipolarophile. uchicago.edu Given the electron-deficient nature of the imine in ethyl 2-chloroiminoacetate, it is expected to react readily with electron-rich 1,3-dipoles. sci-rad.com
For instance, reaction with a nitrile imine, generated in situ, could lead to the formation of a 1,2,4-triazoline ring. Similarly, reaction with azomethine ylides could yield substituted imidazolidine (B613845) rings. The regioselectivity of these reactions is governed by the electronic and steric properties of both the dipole and the dipolarophile. researchgate.netmdpi.comresearchgate.netmdpi.commdpi.com
| 1,3-Dipole | Heterocyclic Product Class | Example Product Structure |
|---|---|---|
| Nitrile Imine (R-C≡N⁺-N⁻-R') | 1,2,4-Triazoline | Ethyl 1,3-diaryl-5-chloro-1,2,4-triazoline-5-carboxylate |
| Azomethine Ylide (R-CH=N⁺(R')-C⁻H-R) | Imidazolidine | Ethyl 2-chloro-1,3-diaryl-imidazolidine-2-carboxylate |
| Diazoalkane (R₂C=N⁺=N⁻) | 1,2,3-Triazoline | Ethyl 5-chloro-3,3-dialkyl-1,2,3-triazoline-5-carboxylate |
Participation of this compound in Hetero-Diels-Alder Reactions
The hetero-Diels-Alder reaction is a variation of the [4+2] cycloaddition where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. organic-chemistry.orgnih.gov The C=N bond of this compound can function as a dienophile, reacting with a 1,3-diene to form a six-membered tetrahydropyridine (B1245486) ring system. libretexts.org
Due to the presence of the electron-withdrawing chloro and ethyl carboxylate groups, the C=N bond is electron-deficient. This makes it a suitable dienophile for inverse-electron-demand hetero-Diels-Alder reactions, where it would react efficiently with electron-rich dienes (e.g., Danishefsky's diene). mdpi.comresearchgate.net The reaction is expected to be highly regioselective and stereoselective, providing a direct route to functionalized nitrogen-containing heterocycles. nih.gov
| Diene | Reaction Type | Heterocyclic Product |
|---|---|---|
| 2,3-Dimethyl-1,3-butadiene | Normal electron demand | Ethyl 1-chloro-3,4-dimethyl-1,2,5,6-tetrahydropyridine-2-carboxylate |
| 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene) | Inverse electron demand | Ethyl 1-chloro-4-methoxy-1,2-dihydropyridine-2-carboxylate derivative |
| Cyclopentadiene | Normal electron demand | Fused bicyclic tetrahydropyridine derivative |
Participation in Cascade and Multi-Component Reactions (MCRs)
This compound possesses multiple reactive centers—the electrophilic imine carbon, the ester group, and the halogenated carbon—making it a potentially valuable building block in cascade and multi-component reactions (MCRs). MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. nih.govnih.gov This approach is noted for its atom economy, reduction of waste, and ability to rapidly generate molecular complexity. mdpi.com
While specific literature detailing the use of this compound in MCRs is not prevalent, its structure is analogous to α-halocarbonyl compounds, which are common components in well-established MCRs. For instance, the Hantzsch pyrrole (B145914) synthesis utilizes an α-haloketone, an amine, and a β-dicarbonyl compound. mdpi.com By analogy, this compound could potentially serve as the α-halo equivalent in novel MCRs for the synthesis of highly substituted nitrogen-containing heterocycles.
A hypothetical MCR could involve the reaction of this compound with a β-ketoester and an amine. The reaction could proceed through an initial substitution of the chlorine atom, followed by an intramolecular condensation and subsequent cyclization, leading to complex heterocyclic scaffolds. The imine moiety can act as an electrophile, particularly after activation by the hydrochloride salt, initiating cascades by reacting with suitable nucleophiles. nih.gov
Rearrangement Pathways of this compound Derivatives
The derivatives of this compound can be expected to undergo several types of rearrangement reactions, driven by the electronic properties of the imine, ester, and chloro functionalities.
One plausible pathway is a Favorskii-type rearrangement, which is characteristic of α-halo ketones. wikipedia.orglibretexts.org In a derivative of Ethyl 2-chloroiminoacetate where the imine nitrogen is substituted, treatment with a base could lead to the formation of a cyclopropanone-like intermediate. This strained three-membered ring would then be susceptible to nucleophilic attack and ring-opening, resulting in a rearranged ester product. The mechanism is believed to proceed via an enolate that cyclizes to the cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. wikipedia.org
Another potential transformation is a multihetero-Cope rearrangement, which has been observed in α-keto ester derived nitrones to produce complex α-imino esters. nih.gov Derivatives of Ethyl 2-chloroiminoacetate, particularly those formed from its reaction with hydroxylamines, could form structures amenable to sigmatropic rearrangements. These reactions involve the cleavage of weak N-O bonds and can be leveraged to synthesize valuable α-hydroxy or α-amino carbonyl compounds. nih.gov
Mechanistic Elucidation Studies
Understanding the precise pathways through which this compound transforms requires detailed mechanistic studies. These investigations often involve a combination of kinetics, isotopic labeling, and real-time spectroscopic monitoring.
Kinetic studies are fundamental to determining reaction rates, reaction order, and the influence of parameters such as temperature and concentration on the transformation of this compound. Such investigations can be performed by monitoring the concentration of the reactant or a product over time using techniques like spectroscopy or chromatography.
For example, the rate of a substitution or rearrangement reaction could be followed using Raman spectroscopy by tracking the intensity of a characteristic vibrational mode, such as the C=N stretching frequency of the imine. researchgate.net By analyzing the change in concentration versus time under different initial conditions, a rate law can be established. This rate law provides critical insights into the molecularity of the rate-determining step of the reaction mechanism.
To illustrate, a hypothetical kinetic experiment for a reaction involving this compound is outlined below.
Table 1: Hypothetical Kinetic Data for the Reaction of this compound (A) with Nucleophile (B)
| Experiment | Initial [A] (mol/L) | Initial [B] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
This is a hypothetical data table created for illustrative purposes.
Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org By replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), its position in the final products can be determined using mass spectrometry or NMR spectroscopy. researchgate.net
For instance, to verify a proposed rearrangement mechanism, one could synthesize the starting material with a ¹³C label at the ester carbonyl carbon. After the reaction, the location of the ¹³C label in the product molecule would be analyzed. If the label has moved to a different position, it would provide strong support for a skeletal rearrangement. Similarly, labeling the imine nitrogen with ¹⁵N could help elucidate reaction pathways involving this specific atom. This method is crucial for distinguishing between competing mechanisms that might be indistinguishable by other means. nih.gov The use of isotopically distinct labeling reagents for different samples also allows for powerful relative quantification by mass spectrometry. nih.gov
Modern spectroscopic techniques, particularly when applied in situ, allow for the real-time observation of chemical transformations. mt.com This provides a continuous view of the reaction profile, enabling the detection of transient intermediates that might be missed by conventional analysis of quenched reaction aliquots.
Infrared (IR) Spectroscopy: In situ attenuated total reflection infrared (ATR-IR) spectroscopy can monitor the progress of a reaction by tracking the characteristic vibrational frequencies of functional groups. rsc.orgsemanticscholar.org For a reaction involving this compound, one could observe the disappearance of the C=N stretching band of the starting material and the simultaneous appearance of new bands corresponding to the products. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy is another invaluable tool for mechanistic studies. acs.org It provides detailed structural information about all species in the reaction mixture over time. By monitoring the chemical shifts and signal integrations of specific protons or carbons, one can quantify the consumption of reactants, the formation of products, and the presence of any reaction intermediates. researchgate.net
Table 2: Key Spectroscopic Signals for Monitoring a Hypothetical Transformation
| Functional Group | Technique | Reactant: Ethyl 2-chloroiminoacetate HCl | Hypothetical Product: Substituted Thiazole (B1198619) |
|---|---|---|---|
| Imine (C=N) | IR | ~1680-1700 cm⁻¹ | Absent or shifted |
| Ester (C=O) | IR | ~1735-1750 cm⁻¹ | ~1710-1730 cm⁻¹ |
| α-Proton (CH) | ¹H NMR | ~5.0-5.5 ppm | Shifted or absent |
Note: The spectroscopic values are representative and can vary based on the specific molecular structure and solvent.
By using these advanced analytical methods, a comprehensive understanding of the reactivity and mechanistic pathways of this compound and its derivatives can be achieved.
Applications of Ethyl 2 Chloroiminoacetate Hydrochloride in Organic Synthesis
Synthesis of Alpha-Amino Acids and Derivatives Utilizing Ethyl 2-chloroiminoacetate Hydrochloride
This compound can be considered a glycine (B1666218) cation equivalent, a reagent that allows for the formation of the glycine backbone through reactions with various nucleophiles. iu.edu The synthesis of α-amino acids often involves the alkylation of glycine derivatives, and this compound provides a reactive template for such transformations. aklectures.comlibretexts.orglibretexts.org
Asymmetric synthesis of α-amino acids is of paramount importance due to the chirality of naturally occurring amino acids. One of the prominent methods for achieving this is through the asymmetric alkylation of glycine imines, often in the form of Schiff bases, using chiral phase-transfer catalysts. acs.orgresearchgate.netacs.orgdocumentsdelivered.com In this context, this compound can serve as a precursor to a glycine imine. The general strategy involves the deprotonation of the α-carbon of the glycine imine to form a nucleophilic enolate, which then reacts with an alkylating agent. The chiral phase-transfer catalyst, typically a derivative of Cinchona alkaloids, creates a chiral environment that directs the alkylation to occur stereoselectively, leading to the preferential formation of one enantiomer of the α-amino acid derivative. acs.org
Another powerful approach for the asymmetric synthesis of α-amino acids involves the use of chiral Ni(II) complexes of glycine Schiff bases. nih.govnih.gov These complexes act as templates that control the stereochemistry of the alkylation reaction at the α-carbon. The chiral ligand on the nickel complex directs the incoming alkyl group to one face of the glycine-derived enolate, resulting in high diastereoselectivity. Subsequent hydrolysis of the alkylated complex releases the desired α-amino acid in high enantiomeric excess. nih.govnih.gov While specific examples utilizing this compound are not prevalent in the literature, its structural similarity to other glycine imine precursors suggests its applicability in these well-established asymmetric synthetic methodologies.
Table 1: Asymmetric Alkylation of Glycine Imines using Chiral Phase-Transfer Catalysis
| Entry | Alkylating Agent | Chiral Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzyl bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | CH2Cl2/50% KOH | 25 | 95 | 99 |
| 2 | Ethyl iodide | (S)-N,N'-Bis[2-[bis(3,4,5-trifluorophenyl)phosphino]benzyl]cyclohexane-1,2-diamine | Toluene | 0 | 85 | 96 |
| 3 | Allyl bromide | N-(4-Trifluoromethylbenzyl)cinchonidinium bromide | CH2Cl2/CsOH·H2O | -60 | 91 | 98 |
Data is representative of asymmetric alkylations of glycine imines and illustrates the general conditions and outcomes of such reactions.
Stereoselective alkylation is a key step in the synthesis of α-amino acids with multiple stereocenters. The principles governing these reactions are similar to those in asymmetric synthesis, with a focus on controlling the formation of specific diastereomers. When a chiral glycine imine is used, the inherent chirality of the molecule can direct the stereochemical outcome of the alkylation.
For instance, the alkylation of chiral Ni(II) complexes of glycine Schiff bases provides excellent diastereoselectivity. nih.gov The chiral ligand creates a rigid, well-defined steric environment that favors the approach of the alkylating agent from one direction. This leads to the formation of one diastereomer in high excess. The resulting α-amino acid derivative can then be further manipulated or deprotected to yield the final product.
The aldol (B89426) reaction of glycine Schiff bases is another important method for creating β-hydroxy-α-amino acids with high stereoselectivity. acs.org By employing a suitable chiral catalyst, it is possible to control the formation of either syn or anti diastereomers with high enantioselectivity. acs.org this compound, as a glycine imine precursor, can be envisioned to participate in such stereoselective transformations.
Table 2: Diastereoselective Alkylation of Chiral Ni(II) Glycine Complexes
| Entry | Alkylating Agent | Chiral Ligand | Base | Solvent | Diastereomeric Ratio | Yield (%) |
| 1 | Benzyl bromide | (S)-2-[N-(N'-Benzylprolyl)amino]benzophenone | K2CO3 | Acetonitrile | >95:5 | 85 |
| 2 | Methyl iodide | (S)-2-((N-benzyl-N-methylamino)methyl)pyrrolidine | n-BuLi | THF | 90:10 | 78 |
| 3 | Isopropyl iodide | (S)-N-(2-benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide | NaH | DMF | >98:2 | 92 |
Data is representative of diastereoselective alkylations of chiral Ni(II) glycine complexes and illustrates the general conditions and outcomes of such reactions.
Heterocyclic Compound Synthesis via this compound
The reactivity of this compound makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds. The presence of both an imino group and a chloro substituent allows for cyclization reactions with appropriate binucleophiles.
Pyrroles and pyrrolidines are common structural motifs in natural products and pharmaceuticals. The synthesis of pyrroles can be achieved through various methods, including the reaction of imines with other reagents. organic-chemistry.orgresearchgate.netacs.orgresearchgate.net For example, a direct synthesis of pyrroles from imines, acid chlorides, and alkynes has been reported. organic-chemistry.org Given its imino functionality, this compound could potentially be employed in similar multicomponent reactions to generate highly substituted pyrroles.
The synthesis of pyrrolidines can be accomplished through the electroreductive cyclization of imines with terminal dihaloalkanes. nih.gov Another approach involves the imino-aldol reaction of ketones with imines to form substituted pyrrolidines. researchgate.net The electrophilic nature of the imine carbon in this compound suggests its potential utility in these types of cyclization reactions.
Imidazole (B134444) and imidazoline (B1206853) rings are present in many biologically active molecules. researchgate.net The synthesis of imidazoles can be achieved through various routes, including the van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) and an imine. mdpi.com The reaction of this compound in such a [3+2] cycloaddition could provide a route to functionalized imidazoles. The synthesis of imidazolines often involves the cyclization of a diamine with a carbonyl equivalent. nih.govresearchgate.netresearchgate.net The imino ester functionality of this compound can act as a carbonyl surrogate, reacting with a diamine to form the imidazoline ring.
Oxazoles and thiazoles are important five-membered aromatic heterocycles. youtube.comwikipedia.org The Hantzsch thiazole (B1198619) synthesis is a classic method that involves the reaction of an α-halocarbonyl compound with a thioamide. nih.govmdpi.comasianpubs.org By analogy, this compound, which possesses an α-chloroimino ester moiety, can be considered a suitable substrate for a Hantzsch-type reaction. Reaction with a thioamide would be expected to yield a thiazole derivative. Similarly, reaction with an amide could lead to the formation of an oxazole (B20620) ring. researchgate.netnih.govorganic-chemistry.org
Table 3: Hantzsch-Type Synthesis of Thiazoles from α-Halocarbonyl Compounds
| Entry | α-Halocarbonyl | Thioamide | Conditions | Yield (%) |
| 1 | 2-Bromoacetophenone | Thiobenzamide | Ethanol (B145695), reflux | 85 |
| 2 | Ethyl 2-chloroacetoacetate | Thiourea | Ethanol, reflux | 92 |
| 3 | 3-Bromopentane-2,4-dione | Thioacetamide | Acetic acid, 80 °C | 78 |
This table provides examples of the Hantzsch thiazole synthesis, a reaction type in which this compound could potentially participate.
Fused Heterocyclic Architectures from this compound
The synthesis of fused heterocyclic systems often relies on bifunctional starting materials that can undergo sequential or concerted cyclization reactions. This compound possesses two reactive centers: the electrophilic carbon of the imino group and the carbon atom bearing the chlorine atom, which is susceptible to nucleophilic substitution. This dual reactivity makes it a promising candidate for reactions with dinucleophiles to construct fused heterocyclic rings.
One potential application is in the synthesis of fused nitrogen-containing heterocycles. For instance, reaction with a dinucleophile such as a substituted hydrazine (B178648) or a hydroxylamine (B1172632) derivative could initiate an initial nucleophilic attack at the imino carbon, followed by an intramolecular cyclization via displacement of the chloride ion. This strategy could lead to the formation of fused pyrazole, isoxazole, or other related heterocyclic systems.
While specific examples utilizing this compound are scarce, the general reactivity of α-halo imino esters supports this synthetic approach. The reaction conditions, such as the choice of solvent and base, would be critical in directing the regioselectivity of the cyclization and in managing the stability of the imino ester hydrochloride salt.
| Reactant Class | Potential Fused Heterocycle | Reaction Type |
| Substituted Hydrazines | Fused Pyrazoles | Nucleophilic addition-cyclization |
| Hydroxylamines | Fused Isoxazoles | Nucleophilic addition-cyclization |
| Amidines | Fused Pyrimidines | Nucleophilic addition-cyclization |
Construction of Complex Molecular Scaffolds and Natural Product Cores Using this compound
The construction of complex molecular scaffolds, including the core structures of natural products, often requires the use of versatile building blocks that can introduce key functional groups and stereocenters. The α-imino ester functionality is a precursor to α-amino acids, which are fundamental components of many natural products. beilstein-journals.orgnih.gov The presence of a chlorine atom provides a handle for further functionalization or for participating in cyclization reactions.
Although direct applications of this compound in the total synthesis of natural products are not prominently reported, its potential can be inferred from the broader chemistry of α-imino esters and related compounds. nih.govacs.org For example, it could be employed in cycloaddition reactions, such as [3+2] cycloadditions with dipolarophiles, to construct five-membered heterocyclic rings embedded within a larger molecular framework. mdpi.com
Furthermore, the imino group can be reduced to an amine, and the ester can be hydrolyzed or transformed into other functional groups, allowing for the elaboration of the molecular scaffold. The chloro group can be displaced by a variety of nucleophiles, enabling the introduction of diverse substituents or the formation of a key bond in a macrocyclic structure.
The following table summarizes potential transformations of this compound that could be valuable in the synthesis of complex molecules.
| Transformation | Reagent/Condition | Resulting Functionality | Application in Scaffolds |
| Reduction of imine | Reducing agents (e.g., NaBH4) | α-Amino ester | Introduction of amino acid moiety |
| Nucleophilic substitution | Various nucleophiles (e.g., R-SH, R-OH) | Functionalized α-imino ester | Diversification of substituents |
| Cycloaddition | Dipolarophiles | Heterocyclic rings | Construction of core ring systems |
| Hydrolysis of ester | Acid or base | α-Imino acid | Carboxylic acid handle for coupling |
Due to the limited specific data on this compound in the synthesis of fused heterocycles and natural product cores, the presented applications are based on the established reactivity of analogous α-halo imino esters and related chemical entities. Further research is needed to fully explore the synthetic utility of this particular compound in these advanced applications.
Derivatization and Functionalization Strategies of Ethyl 2 Chloroiminoacetate Hydrochloride
Modification of Ethyl 2-chloroiminoacetate Hydrochloride at the Ester Moiety
The ester group in this compound is a primary site for chemical transformation, allowing for the introduction of various functionalities through reactions such as hydrolysis and transesterification. These modifications can alter the compound's solubility, reactivity, and steric properties.
Acid-catalyzed hydrolysis of the ethyl ester, typically conducted in the presence of a strong acid and excess water, yields the corresponding carboxylic acid. This reaction is reversible, and driving it to completion often requires the removal of the ethanol (B145695) byproduct. Alternatively, base-catalyzed hydrolysis, or saponification, is an irreversible process that produces the carboxylate salt of the acid.
Transesterification offers a pathway to a diverse array of new esters by exchanging the ethoxy group with other alkoxy or aryloxy moieties. This reaction can be catalyzed by either acids or bases. In an acid-catalyzed process, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by another alcohol. Base-catalyzed transesterification involves the use of an alkoxide, where the choice of the corresponding alcohol as the solvent can drive the equilibrium towards the desired product.
Table 1: Examples of Ester Modifications
| Reaction Type | Reagent | Product |
| Acidic Hydrolysis | H₂O, H⁺ | 2-Chloroiminoacetic acid hydrochloride |
| Basic Hydrolysis | NaOH | Sodium 2-chloroiminoacetate |
| Transesterification | Methanol, H⁺ | Mthis compound |
| Transesterification | Isopropanol, NaO-iPr | Isopropyl 2-chloroiminoacetate |
Functionalization of this compound at the Imino Nitrogen
The imino nitrogen in this compound presents another key site for functionalization. The lone pair of electrons on the nitrogen can participate in various reactions, leading to the formation of new carbon-nitrogen or nitrogen-heteroatom bonds.
One common strategy involves the reaction with nucleophiles, such as primary and secondary amines. These reactions can lead to the formation of substituted amidines, which are valuable precursors in medicinal chemistry and materials science. The reactivity of the imino nitrogen can be influenced by the reaction conditions, including the choice of solvent and the presence of a base to neutralize the hydrochloride salt.
Furthermore, the imino group can undergo addition reactions. For instance, reaction with organometallic reagents can lead to the formation of α-amino acid derivatives after subsequent reduction or hydrolysis. The electrophilic nature of the imine carbon makes it susceptible to attack by a variety of carbanionic species.
Transformations Involving the Chloro Substituent of this compound
The chloro substituent at the α-position is a versatile handle for introducing a wide range of functional groups via nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent imino and ester groups activates the carbon-chlorine bond towards nucleophilic attack.
A variety of nucleophiles can be employed to displace the chloride ion, including amines, thiols, azides, and cyanides. These reactions provide access to a diverse array of α-substituted iminoacetates. For example, reaction with primary or secondary amines can yield α-amino iminoacetates, which are precursors to α,β-diamino acids. Similarly, reaction with thiols can introduce sulfur-containing moieties, leading to the synthesis of sulfur-containing amino acid analogues. The reaction with sodium azide, followed by reduction, offers a route to α-amino compounds.
Table 2: Nucleophilic Substitution at the α-Carbon
| Nucleophile | Reagent | Product Type |
| Amine | R-NH₂ | α-Amino iminoacetate (B1260909) |
| Thiol | R-SH | α-Thio iminoacetate |
| Azide | NaN₃ | α-Azido iminoacetate |
| Cyanide | NaCN | α-Cyano iminoacetate |
Synthesis of this compound Analogues with Tuned Reactivity
The synthesis of analogues of this compound with tailored reactivity is a key strategy for expanding its synthetic utility. By modifying the substituents on the ester or imino groups, it is possible to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity at other positions.
For instance, replacing the ethyl group of the ester with bulkier alkyl groups can sterically hinder reactions at the carbonyl carbon and the α-carbon. Conversely, introducing electron-withdrawing groups in the ester moiety can enhance the electrophilicity of the carbonyl carbon and the susceptibility of the α-chloro group to nucleophilic attack.
Analogues with different substituents on the imino nitrogen can also be synthesized. For example, N-aryl or N-alkyl derivatives can be prepared, which can alter the reactivity of the imine and the α-chloro group. These modifications allow for precise control over the subsequent chemical transformations, enabling the targeted synthesis of complex molecules. The development of such analogues is crucial for creating a toolbox of reagents with a spectrum of reactivities suitable for a variety of synthetic challenges.
Computational Chemistry and Theoretical Studies on Ethyl 2 Chloroiminoacetate Hydrochloride
Electronic Structure Analysis of Ethyl 2-chloroiminoacetate Hydrochloride
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For this compound, a thorough electronic structure analysis would involve the use of quantum mechanical methods to determine its molecular orbitals, electron density distribution, and electrostatic potential.
Typically, Density Functional Theory (DFT) and ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are employed for such analyses. These calculations would provide insights into the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial in predicting the molecule's reactivity, with the HOMO indicating its ability to donate electrons and the LUMO its ability to accept electrons.
Furthermore, an analysis of the electrostatic potential surface would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the presence of electronegative chlorine and nitrogen atoms, as well as the carbonyl group, would be expected to create a complex electrostatic potential map, highlighting potential sites for chemical attack.
Table 1: Hypothetical Electronic Properties of this compound
| Property | Predicted Characteristic |
| HOMO Energy | Relatively low due to electronegative atoms |
| LUMO Energy | Relatively low, indicating susceptibility to nucleophilic attack |
| Electron Density | Concentrated around Cl, N, and O atoms |
| Electrostatic Potential | Negative potential near Cl, N, and O; Positive potential near H atoms and the carbonyl carbon |
Note: The data in this table is illustrative and based on general chemical principles, not on specific computational results for this compound.
Reaction Pathway Elucidation of this compound through Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For reactions involving this compound, these calculations could be used to identify the most likely reaction pathways and to determine the activation energies associated with each step.
Methods such as transition state theory, combined with quantum mechanical calculations, allow for the location of transition state structures, which are the energetic maxima along the reaction coordinate. By calculating the vibrational frequencies of the transition state, it can be confirmed as a true saddle point on the potential energy surface.
For instance, in a hypothetical nucleophilic substitution reaction where the chlorine atom is displaced, quantum chemical calculations could be used to compare a concerted (SN2-like) mechanism with a stepwise (SN1-like) mechanism. The calculated activation barriers for each pathway would indicate which mechanism is more favorable under specific conditions. These calculations are crucial for understanding and optimizing reaction conditions in synthetic chemistry.
Prediction of Reactivity and Selectivity in this compound Mediated Reactions
Computational chemistry offers various theoretical descriptors to predict the reactivity and selectivity of a molecule. For this compound, these descriptors can be derived from its calculated electronic structure.
Reactivity Indices:
Frontier Molecular Orbital Theory: The energies of the HOMO and LUMO can be used to predict how the molecule will interact with other reagents. A small HOMO-LUMO gap generally suggests higher reactivity.
Fukui Functions: These functions are used to identify the most electrophilic and nucleophilic sites within a molecule. For this compound, the Fukui function would likely indicate the imino carbon and the carbonyl carbon as primary electrophilic centers.
Selectivity: In reactions where multiple products can be formed, computational methods can predict the selectivity (chemo-, regio-, and stereoselectivity). By calculating the activation energies for the formation of different products, the most kinetically favored product can be identified. For example, if this compound were to react with a multifunctional nucleophile, these calculations could predict which functional group on the nucleophile would react and at which site on the this compound molecule.
Molecular Dynamics Simulations for Solvent Effects on this compound Reactivity
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Molecular dynamics (MD) simulations provide a way to explicitly model the interactions between a solute, such as this compound, and the surrounding solvent molecules.
In an MD simulation, the motion of every atom in the system is calculated over time by solving Newton's equations of motion. This allows for the study of dynamic processes, such as the formation and stabilization of transition states by the solvent.
For this compound, MD simulations could be used to:
Analyze the Solvation Shell: Determine the structure and composition of the solvent molecules immediately surrounding the reactant.
Calculate the Potential of Mean Force: This can be used to determine the free energy profile of a reaction in solution, providing a more accurate picture of the reaction energetics than gas-phase calculations alone.
Investigate Solvent Reorganization: Understand how the solvent molecules rearrange to accommodate the changing charge distribution of the reacting species along the reaction pathway.
The choice of solvent can stabilize or destabilize the transition state relative to the reactants, thereby altering the activation energy. MD simulations are invaluable for gaining a microscopic understanding of these solvent effects and for guiding the selection of an appropriate solvent to enhance reaction efficiency and selectivity.
Analytical Methodologies in the Context of Ethyl 2 Chloroiminoacetate Hydrochloride Research
Chromatographic Techniques for Reaction Mixture Analysis and Product Purification
Chromatographic methods are indispensable for separating the components of complex reaction mixtures, enabling both qualitative and quantitative analysis, as well as the purification of target compounds.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of ethyl 2-chloroiminoacetate hydrochloride and its derivatives. Its high resolution and sensitivity make it ideal for monitoring the progress of reactions, identifying the formation of products, and quantifying their yields.
In a typical application, a reverse-phase HPLC method would be developed. This involves a stationary phase, often a C18 column, and a mobile phase tailored to achieve optimal separation. The mobile phase composition is a critical parameter that is optimized for each specific analysis. For instance, a gradient elution might be employed, where the solvent strength is varied over time to effectively separate compounds with a wide range of polarities.
Table 1: Illustrative HPLC Parameters for Analysis of Iminoacetate (B1260909) Derivatives
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This table represents a hypothetical set of starting parameters for method development and would require optimization for the specific analysis of this compound.
By periodically injecting aliquots of the reaction mixture into the HPLC system, researchers can track the consumption of starting materials and the appearance of products. The retention time of each component provides a qualitative identifier, while the peak area, when calibrated with standards, allows for accurate quantification. This real-time monitoring is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize product yield and minimize the formation of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatized Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound research, it is particularly useful for identifying volatile byproducts that may be formed during synthesis. Furthermore, for non-volatile products, derivatization can be employed to increase their volatility, making them amenable to GC-MS analysis.
Headspace GC-MS is a common approach for analyzing residual solvents and other volatile impurities in the final product. In this method, the sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC-MS system. This technique is highly sensitive for detecting trace amounts of volatile organic compounds.
For less volatile products, derivatization is often necessary. A common strategy involves converting polar functional groups into less polar, more volatile derivatives. For compounds containing N-H or O-H bonds, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used technique. The resulting trimethylsilyl (B98337) (TMS) derivatives are typically more volatile and thermally stable.
Table 2: Potential Derivatization Agents for GC-MS Analysis
| Derivatization Agent | Target Functional Group | Resulting Derivative |
| BSTFA | -NH, -OH, -SH | Trimethylsilyl (TMS) |
| Alkyl chloroformates | -NH2, -OH | Alkoxycarbonyl |
| Pentafluorobenzyl bromide | -OH, -SH, -NH | Pentafluorobenzyl (PFB) |
The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for their identification.
Advanced Spectroscopic Methods for Structural Assignment and Stereochemical Elucidation of Products
Spectroscopic techniques are fundamental for the detailed structural characterization of molecules, providing insights into connectivity, conformation, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Constitution, Conformation, Configuration, and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework.
¹H NMR Spectroscopy: The chemical shift of each proton provides information about its electronic environment. The integration of the signals corresponds to the relative number of protons. The splitting pattern (multiplicity) of a signal, governed by spin-spin coupling, reveals the number of neighboring protons, which is crucial for establishing the connectivity of atoms. For this compound, one would expect to see signals corresponding to the ethyl group (a quartet and a triplet) and a singlet for the methine proton. The exact chemical shifts would be influenced by the presence of the chloro and imino groups.
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it. For this compound, distinct signals would be expected for the carbonyl carbon, the imino carbon, the alpha-carbon bearing the chlorine, and the two carbons of the ethyl group.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete connectivity of the molecule by revealing correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.
Furthermore, NMR can be used to study dynamic processes and determine the conformation and configuration of molecules. For instance, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of atoms, which is critical for determining stereochemistry.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | -CH-Cl | 4.5 - 6.0 |
| ¹H | -O-CH₂-CH₃ | 4.0 - 4.5 (quartet) |
| ¹H | -O-CH₂-CH₃ | 1.2 - 1.5 (triplet) |
| ¹³C | C=O | 160 - 175 |
| ¹³C | C=N | 150 - 165 |
| ¹³C | -CH-Cl | 50 - 70 |
| ¹³C | -O-CH₂- | 60 - 70 |
| ¹³C | -CH₃ | 10 - 20 |
These are approximate ranges and the actual chemical shifts can vary depending on the solvent and other structural features.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For the initial confirmation of the molecular weight of this compound, a soft ionization technique such as Electrospray Ionization (ESI) is typically employed. This method minimizes fragmentation and primarily produces the protonated molecular ion [M+H]⁺, allowing for an accurate determination of the molecular mass. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2] peak being approximately one-third the intensity of the molecular ion peak.
Electron Ionization (EI) is a higher-energy technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint of the compound and provides valuable structural information. By analyzing the mass-to-charge ratio (m/z) of the fragment ions, it is possible to deduce the structure of the original molecule. For ethyl 2-chloroiminoacetate, characteristic fragments could arise from the loss of the ethoxy group (-OCH₂CH₃), the chlorine atom (-Cl), or the entire ester group.
Table 4: Plausible Mass Spectrometry Fragments for Ethyl 2-chloroiminoacetate
| m/z | Possible Fragment Ion |
| [M]⁺ | Molecular Ion |
| [M-29]⁺ | Loss of ethyl radical (•CH₂CH₃) |
| [M-35]⁺ / [M-36] | Loss of chlorine radical (•Cl) or HCl |
| [M-45]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |
| [M-73]⁺ | Loss of carbethoxy radical (•COOCH₂CH₃) |
X-ray Crystallography for Absolute Configuration Determination
In the realm of stereoselective synthesis, particularly in research involving prochiral substrates like this compound, the unambiguous determination of the three-dimensional arrangement of atoms in a chiral molecule is paramount. While various analytical techniques can establish the relative configuration of stereocenters, X-ray crystallography stands as the definitive method for determining the absolute configuration of a crystalline compound. This technique provides irrefutable proof of the spatial orientation of atoms, which is crucial for understanding reaction mechanisms and the biological activity of newly synthesized chiral molecules.
The fundamental principle behind the determination of absolute configuration by X-ray crystallography lies in the phenomenon of anomalous dispersion (or resonant scattering). When X-rays interact with electrons of an atom, a phase shift occurs in the scattered X-rays. This effect is usually small for light atoms but becomes significant when the energy of the incident X-rays is near the absorption edge of a heavier atom present in the crystal structure.
This anomalous scattering effect leads to a breakdown of Friedel's Law, which states that the intensities of the diffraction spots from the crystallographic planes (hkl) and (-h-k-l) are equal. In a non-centrosymmetric crystal containing a chiral molecule, the intensity differences between these Friedel pairs, known as Bijvoet pairs, are directly related to the absolute structure of the crystal. By carefully measuring and analyzing these intensity differences, the true, absolute arrangement of the atoms in the molecule can be determined. The result of this analysis is often expressed as the Flack parameter, which should refine to a value close to zero for the correct absolute configuration. A value close to 1 would indicate that the inverted structure is the correct one.
While no specific research articles detailing the asymmetric synthesis of a chiral molecule directly from this compound and its subsequent absolute configuration determination by X-ray crystallography were identified in a comprehensive literature search, the application of this technique would be indispensable in such a study. For instance, in a hypothetical stereoselective addition of a nucleophile to the C=N bond of this compound, a new stereocenter would be created. To confirm the success of the asymmetric induction and to unequivocally assign the (R) or (S) configuration to this new stereocenter, a crystalline derivative of the product would be subjected to single-crystal X-ray diffraction analysis.
The process would involve growing a high-quality single crystal of the enantiomerically pure product. This crystal would then be mounted on a diffractometer and irradiated with X-rays of a suitable wavelength (often from a copper or molybdenum source). The diffraction pattern is collected, and the resulting data is used to solve the crystal structure. The final step involves refining the structural model against the experimental data, including the anomalous scattering contribution, to determine the absolute configuration.
The data obtained from such an analysis provides a wealth of information beyond just the absolute configuration. It reveals precise bond lengths, bond angles, and torsional angles, offering deep insights into the molecular conformation in the solid state. This information is invaluable for computational modeling and for understanding the structure-activity relationships of the synthesized compound.
The following interactive table illustrates the type of crystallographic data that would be generated in a hypothetical study to determine the absolute configuration of a chiral derivative synthesized from this compound.
Table 1: Illustrative Crystallographic Data for a Hypothetical Chiral Product
| Parameter | Value | Description |
| Chemical Formula | C₁₅H₁₈N₂O₄Cl₂ | The elemental composition of the hypothetical chiral molecule. |
| Formula Weight | 361.22 | The molecular weight of the compound. |
| Crystal System | Orthorhombic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | The specific arrangement of symmetry elements in the crystal. |
| a (Å) | 8.543(2) | The length of the 'a' axis of the unit cell. |
| b (Å) | 10.125(3) | The length of the 'b' axis of the unit cell. |
| c (Å) | 20.456(5) | The length of the 'c' axis of the unit cell. |
| V (ų) | 1768.9(8) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the diffraction experiment. |
| Flack Parameter | 0.02(4) | A parameter used to determine the absolute structure of a chiral crystal. |
| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.082 | Indicators of the quality of the fit between the model and the data. |
Future Perspectives and Emerging Research Directions for Ethyl 2 Chloroiminoacetate Hydrochloride
Development of Novel Catalytic Systems for Ethyl 2-chloroiminoacetate Hydrochloride Transformations
The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound. Research is focused on designing catalysts that can control the reactivity of this compound, leading to the desired products with high yields and stereoselectivity.
One area of interest is the use of transition metal catalysts, such as those based on palladium, rhodium, and copper, to promote new types of bond formations. These catalysts can activate the C-Cl bond of this compound, enabling cross-coupling reactions with a variety of nucleophiles. Additionally, organocatalysis has emerged as a powerful tool for asymmetric synthesis, and researchers are exploring the use of chiral catalysts to control the stereochemical outcome of reactions involving this compound.
| Catalyst Type | Potential Application | Research Focus |
| Transition Metal Catalysts | Cross-coupling reactions | Activation of the C-Cl bond |
| Organocatalysts | Asymmetric synthesis | Stereochemical control |
Integration of this compound into Flow Chemistry Methodologies
Flow chemistry offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. The integration of this compound into flow chemistry methodologies is an active area of research.
Continuous-flow reactors allow for precise control over reaction parameters, such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. Furthermore, the use of flow chemistry can enable the safe handling of hazardous reagents and intermediates, making it an attractive approach for the synthesis of complex molecules. Researchers are developing new flow-based methods for the synthesis and transformation of this compound, with the goal of developing more efficient and sustainable chemical processes.
Exploration of this compound in New Synthetic Domains (e.g., Photocatalysis, Electrochemistry)
The exploration of this compound in new synthetic domains, such as photocatalysis and electrochemistry, is opening up new avenues for chemical synthesis. These methods offer unique opportunities to activate and transform molecules in a controlled and selective manner.
Photocatalysis utilizes light energy to drive chemical reactions, and researchers are investigating the use of photocatalysts to promote new types of transformations involving this compound. Electrochemistry, on the other hand, uses electrical energy to drive chemical reactions, and it can be used to generate highly reactive intermediates that can participate in a variety of chemical transformations. The application of these methods to the chemistry of this compound is still in its early stages, but it holds great promise for the development of new and innovative synthetic methods.
| Synthetic Domain | Energy Source | Research Focus |
| Photocatalysis | Light | Novel transformations |
| Electrochemistry | Electricity | Generation of reactive intermediates |
Computational Design of Enhanced Reactivity and Selectivity for this compound
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. The use of computational methods to design new catalysts and reaction conditions for the transformation of this compound is an active area of research.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-chloroiminoacetate hydrochloride, and how can purity be maximized?
The compound is typically synthesized via cyclocondensation reactions. For example, methyl chloroacetate can react with ethylenediamine under controlled acidic/basic conditions to form imino intermediates, which are then esterified . To optimize purity, use anhydrous conditions to prevent hydrolysis, employ continuous flow reactors for consistent mixing, and apply advanced purification techniques like recrystallization or column chromatography. Purity validation via HPLC (≥95%) is recommended .
Q. What spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- 1H NMR : To confirm the imino and ethyl ester groups (e.g., δ 1.2–1.4 ppm for ethyl CH3, δ 4.1–4.3 ppm for ester CH2) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of ester) and ~1650 cm⁻¹ (C=N stretch of imino group).
- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., 181.62 g/mol for C6H12ClNO3) .
Q. How should this compound be stored to ensure stability?
Store under inert atmosphere (e.g., argon) at ≤-20°C to prevent decomposition. Avoid exposure to moisture or high temperatures, which may hydrolyze the imino or ester groups. Use sealed, light-resistant containers .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, rinse with water; for eye exposure, irrigate for 15 minutes and seek medical attention .
- Hazard Mitigation : Monitor for symptoms like respiratory irritation (H335) and ensure immediate access to emergency showers .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated under varying conditions?
- Acidic Conditions : The imino group may protonate, facilitating nucleophilic substitution at the chloro site. Track intermediates using in situ IR or LC-MS .
- Basic Conditions : Hydrolysis of the ester group may occur, forming carboxylic acid derivatives. Control pH rigorously and monitor via TLC .
- Reductive Environments : Use LiAlH4 to reduce the imino group to an amine, characterized by shifts in NMR (e.g., δ 2.8–3.2 ppm for NH2) .
Q. What strategies resolve contradictions in kinetic data during its use in multi-step syntheses?
- Statistical Analysis : Apply ANOVA to identify outliers in reaction yield datasets .
- Controlled Replicates : Conduct triplicate experiments under standardized conditions (e.g., 25°C, N2 atmosphere) to isolate variables like moisture or oxygen interference .
- Computational Modeling : Use DFT calculations to predict energetically favorable pathways and compare with empirical results .
Q. How does this compound function as an intermediate in bioactive molecule synthesis?
- Peptidomimetics : The imino group mimics peptide bonds; coupling with amino acids via EDC/HOBt chemistry enables protease-resistant analog design .
- Heterocyclic Systems : React with thiols or amines under microwave irradiation to form thiazolidinones or imidazoles, validated by X-ray crystallography .
Q. What are the challenges in scaling up its synthesis while maintaining enantiomeric purity?
- Chiral Resolution : Use chiral stationary phases in HPLC or employ asymmetric catalysis (e.g., Evans auxiliaries) during synthesis .
- Process Optimization : Implement flow chemistry to enhance heat/mass transfer and reduce racemization risks .
Methodological Considerations
Q. How should researchers address discrepancies in reported melting points or spectral data?
Q. What computational tools are recommended for predicting its reactivity in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
